molecular formula C17H16N4OS B5540685 3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B5540685
M. Wt: 324.4 g/mol
InChI Key: DXUIOKQBDVLDFU-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the reaction of 3-phenoxybenzaldehyde with 3-ethyl-4-amino-1H-1,2,4-triazole-5-thione under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
  • 3-ethyl-4-[(E)-(3-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
  • 3-ethyl-4-[(E)-(3-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Uniqueness

3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is unique due to the presence of the phenoxy group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-16-19-20-17(23)21(16)18-12-13-7-6-10-15(11-13)22-14-8-4-3-5-9-14/h3-12H,2H2,1H3,(H,20,23)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUIOKQBDVLDFU-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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